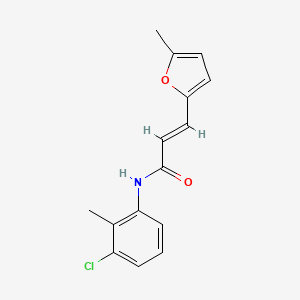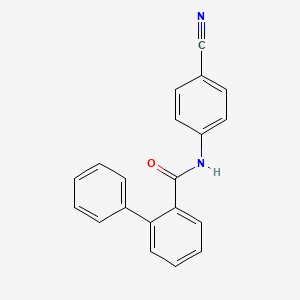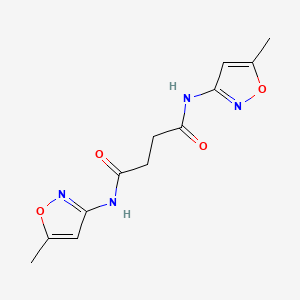![molecular formula C15H14N2O4 B5868729 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer treatment.
Wirkmechanismus
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione inhibits the activity of NAE by binding to the catalytic cysteine residue of NAE. This results in the inhibition of the neddylation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of proteins involved in cell cycle regulation and DNA repair. The inhibition of CRLs leads to the accumulation of these proteins, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, breast cancer, and prostate cancer. This compound has also been shown to inhibit tumor growth in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have minimal toxicity to normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its stability, which can be affected by factors such as pH and temperature. This can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione. One area of focus is the development of more stable analogs of this compound that can be used in lab experiments and clinical trials. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential for combination therapy with other cancer treatments.
Synthesemethoden
The synthesis of 1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione involves several steps, starting with the reaction of 4-bromobenzaldehyde with morpholine to form 4-bromo-N-morpholinobenzaldehyde. This compound is then reacted with malonic acid in the presence of sodium ethoxide to form 4-bromo-N-morpholinobenzaldehyde malonic acid diester. The final step involves the reaction of this compound with ammonium acetate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione has been extensively studied in preclinical models and has shown promising results as a cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins and plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. This compound has been shown to induce apoptosis in cancer cells by inhibiting the degradation of key proteins involved in cell cycle progression and DNA repair.
Eigenschaften
IUPAC Name |
1-[2-(morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-13-5-6-14(19)17(13)12-4-2-1-3-11(12)15(20)16-7-9-21-10-8-16/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYKXHIOKXTNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)




![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)

![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
